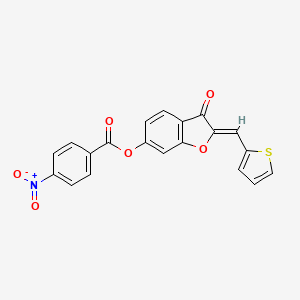

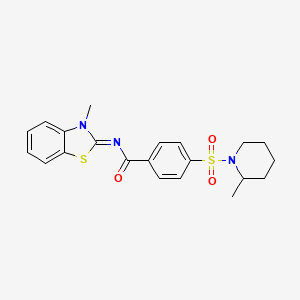

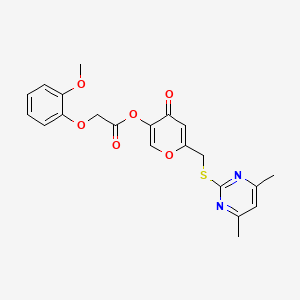

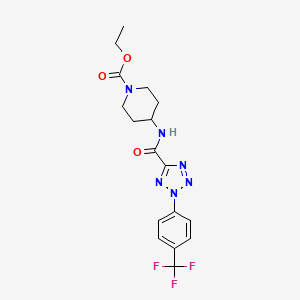

![molecular formula C21H23N3O3S B2896072 8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898419-90-4](/img/structure/B2896072.png)

8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.

BenchChem offers high-quality 8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis and Catalytic Applications

A study highlighted the use of a nanocrystalline titania-based sulfonic acid material as an effective catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. This approach is notable for its efficiency, cost-effectiveness, and environmental friendliness, making it suitable for large-scale production of related compounds (Murugesan, Gengan, & Krishnan, 2016).

Antitumor Activity

Another research effort described the chemoenzymatic synthesis of novel derivatives, showcasing their antitumor activity against cancer cells such as human neuroblastoma and lung carcinoma. This indicates the compound's potential as a therapeutic agent in oncology (Nagarapu, Gaikwad, Bantu, & Manikonda, 2011).

Caspase-3 Inhibitory Activity

Research on the synthesis of novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines revealed potent inhibitors of caspase-3, a crucial enzyme in apoptosis. This study opens avenues for the development of new therapeutic agents targeting apoptosis pathways (Kravchenko et al., 2005).

Remote Sulfonylation of Aminoquinolines

The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives demonstrated the production of environmentally benign byproducts, offering a less odorous and more eco-friendly synthetic route for similar compounds. This method could be significant for pharmaceutical synthesis and environmental sustainability (Xia et al., 2016).

Antibacterial Activity

A study on the synthesis of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides based on a molecular hybridization approach showed significant in vitro antibacterial activity against various bacteria. This suggests its potential use in developing new antibacterial agents (Largani et al., 2017).

Uroselective Alpha 1-Adrenoceptor Antagonists

Investigations into N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists highlight the compound's potential in treating conditions affecting the human lower urinary tract. This research paves the way for novel treatments for urinary tract disorders (Elworthy et al., 1997).

Mechanism of Action

Target of Action

The compound, also known as 6-[(4-phenylpiperazin-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one, primarily targets the D2 and D3 dopamine receptors . These receptors play a crucial role in the treatment of Parkinson’s disease (PD) by modulating the dopamine neurotransmitter system .

Mode of Action

The compound interacts with its targets (D2 and D3 receptors) by binding to them and acting as an agonist . This interaction results in the activation of these receptors, leading to a series of downstream effects that are beneficial in the treatment of PD .

Biochemical Pathways

The activation of D2 and D3 receptors by the compound affects the dopaminergic pathways . These pathways are involved in various functions, including motor control, reward, and the release of various hormones. The compound’s action on these pathways can help alleviate the symptoms of PD .

Result of Action

The activation of D2 and D3 receptors by the compound leads to a series of molecular and cellular effects. These include the modulation of dopamine neurotransmission, which can help alleviate the motor symptoms of PD .

properties

IUPAC Name |

6-(4-phenylpiperazin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c25-20-7-6-16-14-19(15-17-8-9-24(20)21(16)17)28(26,27)23-12-10-22(11-13-23)18-4-2-1-3-5-18/h1-5,14-15H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMQBUDLQRSJTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2896004.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896005.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-3-carboxylic acid](/img/structure/B2896007.png)

![1-[3-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2896008.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2896010.png)

![Ethyl 2-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2896012.png)